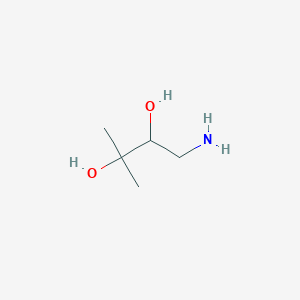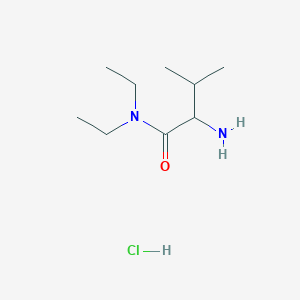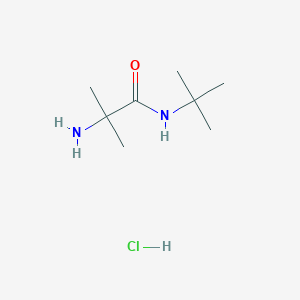
1-Amino-3-methylbutane-2,3-diol
Übersicht
Beschreibung
1-Amino-3-methylbutane-2,3-diol belongs to the class of organic compounds known as 1,3-aminoalcohols . These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom .
Molecular Structure Analysis
The molecular formula of 1-Amino-3-methylbutane-2,3-diol is C5H13NO2 . The structure includes an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom .Wissenschaftliche Forschungsanwendungen
Biofuel Production
Engineered Microbial Pathways for Isobutanol Production Isobutanol is a biofuel with promising applications due to its high energy density and compatibility with existing fuel infrastructure. Research has focused on engineering microbial pathways in Escherichia coli to convert glucose to isobutanol under anaerobic conditions, overcoming challenges related to cofactor imbalances in the metabolic pathway. This approach has achieved anaerobic isobutanol production at 100% theoretical yield, offering a sustainable alternative to fossil fuels (Bastian et al., 2011).
Chemical Synthesis
Synthesis of Chiral Amino Alcohols Chiral amino alcohols are valuable as intermediates in pharmaceutical and chemical synthesis. Research has explored the stereodivergent synthesis of 1-substituted 3-aminobutane-1,4-diols, leading to compounds like HPA-12, which inhibits CERT-dependent ceramide trafficking. This work demonstrates the potential of amino alcohols in developing new therapeutic agents and highlights the importance of stereochemistry in chemical synthesis (Ďuriš et al., 2011).
Material Science
Physical State of Tetraols in Aerosols The physical state of compounds like 2-methylbutane-1,2,3,4-tetraol in aerosols has implications for atmospheric chemistry and pollution modeling. Research in this area focuses on understanding the phase states of such compounds, which are important oxidation products of isoprene and markers for secondary organic aerosols. This knowledge aids in predicting the behavior of organic aerosols in the atmosphere and their impact on climate and air quality (Lessmeier et al., 2018).
Enzymatic Synthesis
Biocatalytic Synthesis of Chiral Amino Alcohols The biocatalytic synthesis of chiral amino alcohols, such as (2S,3S)-2-aminopentane-1,3-diol, using engineered enzymes and microbial pathways, represents an eco-friendly and efficient method for producing these important intermediates. This approach leverages the specificity of enzymes to achieve high yields and enantiopurity, offering a sustainable alternative to traditional chemical synthesis methods for producing chiral amino alcohols (Smith et al., 2010).
Eigenschaften
IUPAC Name |
1-amino-3-methylbutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-5(2,8)4(7)3-6/h4,7-8H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWUNQADJNOXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-methylbutane-2,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1528863.png)







![Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B1528879.png)


![3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1528882.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1528884.png)